

# N-Cyclohexylbenzamide (CAS 1759-68-8): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Cyclohexylbenzamide	
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### Introduction

**N-Cyclohexylbenzamide** is an organic compound belonging to the benzamide class, characterized by a cyclohexyl group attached to the nitrogen of the amide functionality. Its CAS number is 1759-68-8. This technical guide provides a thorough overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of **N-Cyclohexylbenzamide**. While specific quantitative biological data for this compound is limited in publicly available literature, this document outlines potential therapeutic applications and detailed experimental protocols based on the activities of structurally related compounds.

## **Physicochemical and Spectral Properties**

**N-Cyclohexylbenzamide** is a white to off-white solid with low solubility in water but is soluble in organic solvents like ethanol and acetone.[1] Its hydrophobic nature, attributed to the benzene and cyclohexyl rings, influences its reactivity and biological interactions.[1]

## Table 1: Physicochemical Properties of N-Cyclohexylbenzamide



Property	Value	Reference(s)
CAS Number	1759-68-8	[2]
Molecular Formula	C13H17NO	[3][4]
Molecular Weight	203.28 g/mol	[2][3]
Melting Point	144-145 °C	[1]
Appearance	White to off-white solid	[1]
Solubility	Low in water; soluble in ethanol, acetone	[1]

Table 2: Spectral Data for N-Cyclohexylbenzamide

Technique	Data Summary
<sup>1</sup> H NMR	<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ 7.77 – 7.69 (m, 2H), 7.45 (t, J = 7.3 Hz, 1H), 7.38 (t, J = 7.4 Hz, 2H), 6.00 (s, 1H), 3.94 (tdd, J = 11.8, 8.0, 4.0 Hz, 1H), 2.05 – 1.94 (m, 2H), 1.77 – 1.70 (m, 2H), 1.62 (dd, J = 9.2, 3.7 Hz, 1H), 1.47 – 1.32 (m, 2H), 1.25 – 1.13 (m, 3H).
<sup>13</sup> C NMR	<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> ) δ 166.62, 135.04, 131.18, 128.45, 126.78, 48.65, 33.18, 25.53, 24.87.
Mass Spectrometry (GC-MS)	m/z Top Peak: 105, m/z 2nd Highest: 122, m/z 3rd Highest: 77.
Infrared (IR) Spectroscopy	KBr WAFER.

## Synthesis of N-Cyclohexylbenzamide

**N-Cyclohexylbenzamide** can be synthesized via the amidation of benzoyl chloride with cyclohexylamine.



## Experimental Protocol: Synthesis of N-Cyclohexylbenzamide[1]

#### Materials:

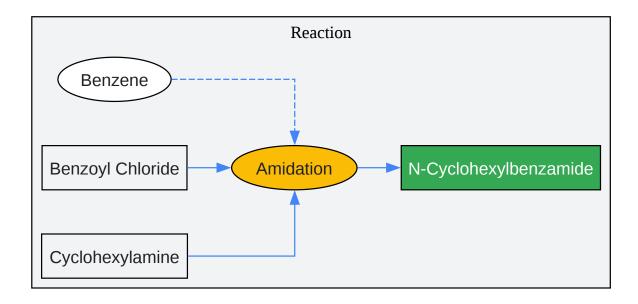
- Cyclohexylamine (18 g)
- Benzene (150 ml)
- Benzoyl chloride (20 g)
- Pyridine
- Methanol
- Ethanol

#### Procedure:

- Dissolve 18 g of cyclohexylamine in 150 ml of benzene.
- Slowly add 20 g of benzoyl chloride to the solution with stirring, maintaining the temperature below 40°C.
- Observe the formation of white crystals.
- · Continue stirring the mixture for one hour.
- Make the mixture alkaline by adding pyridine.
- Filter the product with suction.
- Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain white needles.

Yield: 84% Melting Point: 144-145 °C





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Synthesis of N-Cyclohexylbenzamide.

## Potential Biological Activities and Experimental Protocols

While specific biological activity data for **N-Cyclohexylbenzamide** is not extensively available, the benzamide scaffold is present in numerous compounds with demonstrated therapeutic potential, including anticancer and antibacterial agents. Structurally related compounds have been reported to act as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and NADPH oxidase.

## **Anticancer Activity**

The benzamide core is a key feature in several anticancer drugs. The potential cytotoxic effects of **N-Cyclohexylbenzamide** against various cancer cell lines can be evaluated using the following protocol.

#### Materials:

Human cancer cell lines (e.g., MCF-7, A549)

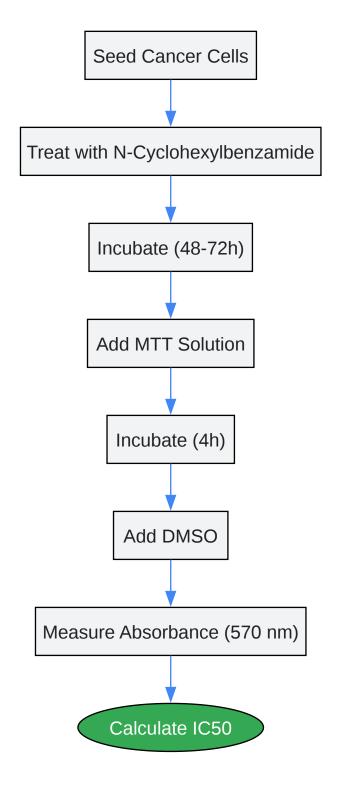


- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- N-Cyclohexylbenzamide
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

#### Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **N-Cyclohexylbenzamide** in the culture medium.
- Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to a vehicle control and determine the IC<sub>50</sub> value.





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MTT Assay Workflow.

## **Antibacterial Activity**



Benzamide derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) of **N-Cyclohexylbenzamide** against various bacterial strains can be determined using the broth microdilution method.

#### Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well plates
- N-Cyclohexylbenzamide

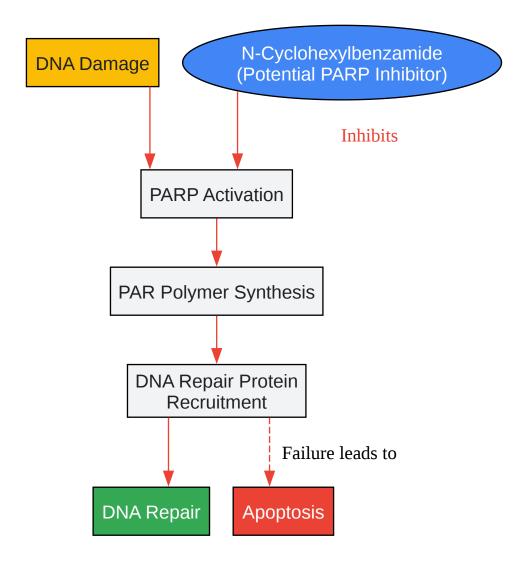
#### Procedure:

- Prepare a bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.
- Prepare serial two-fold dilutions of **N-Cyclohexylbenzamide** in MHB in a 96-well plate.
- Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

### **Potential Mechanisms of Action**

The 3-aminobenzamide moiety, structurally related to **N-Cyclohexylbenzamide**, is a known inhibitor of PARP enzymes, which are critical for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents.



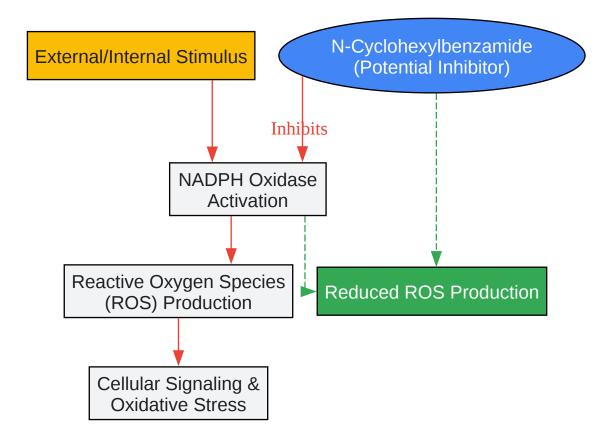


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Hypothesized PARP Inhibition Pathway.

Some benzamide derivatives have been shown to inhibit NADPH oxidases, enzymes that generate reactive oxygen species (ROS). Dysregulation of NADPH oxidase activity is implicated in various diseases.





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Hypothesized NADPH Oxidase Inhibition.

### Conclusion

**N-Cyclohexylbenzamide** (CAS 1759-68-8) is a well-characterized compound in terms of its physicochemical and spectral properties. While direct evidence of its biological activity is currently limited, its structural similarity to known bioactive benzamides suggests potential as an anticancer and antibacterial agent, possibly through mechanisms involving PARP or NADPH oxidase inhibition. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic applications. Further research is warranted to elucidate the specific biological functions and pharmacological profile of this compound.

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